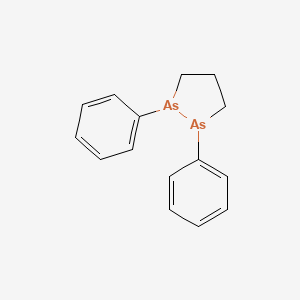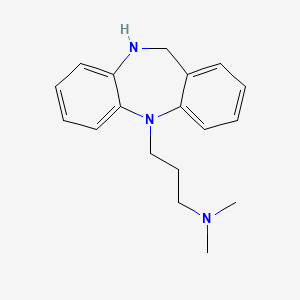
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-: is a chemical compound belonging to the class of dibenzodiazepines This compound is characterized by its complex structure, which includes a dibenzo[b,e][1,4]diazepine core with a 10,11-dihydro substitution and a 3-(dimethylamino)propyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- typically involves the following steps:
Formation of the Dibenzodiazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-substituted benzylamines and ortho-substituted benzaldehydes.
Reduction: The dibenzodiazepine core is then subjected to reduction reactions to introduce the 10,11-dihydro substitution. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The final step involves the introduction of the 3-(dimethylamino)propyl group through nucleophilic substitution reactions. This can be achieved using reagents such as 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents at the dimethylamino group.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. It serves as an intermediate in the production of various active pharmaceutical ingredients.
作用机制
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and underlying mechanisms.
相似化合物的比较
5H-DIBENZO(b,e)(1,4)DIAZEPINE: A structurally related compound without the 10,11-dihydro substitution.
10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A similar compound lacking the 3-(dimethylamino)propyl group.
5-METHYL-10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A derivative with a methyl group substitution.
Uniqueness: The uniqueness of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- lies in its specific structural features, including the 10,11-dihydro substitution and the 3-(dimethylamino)propyl group. These modifications confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
2204-53-7 |
|---|---|
分子式 |
C18H23N3 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19-16-9-4-6-11-18(16)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChI 键 |
ZUMKGEDSJKWRFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




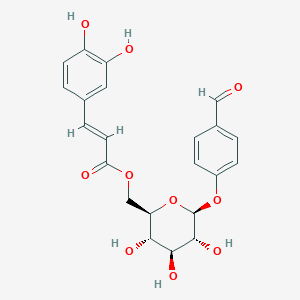
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)

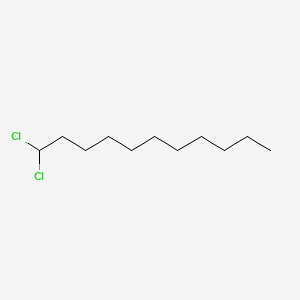

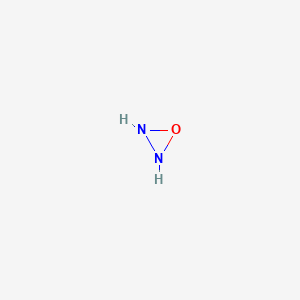
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)


